molecular formula C18H12FN5O2 B2920669 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-26-0

3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2920669
CAS No.: 899996-26-0
M. Wt: 349.325
InChI Key: VVXCLADDSJSNKO-UHFFFAOYSA-N
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Description

“3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . They have been assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .


Synthesis Analysis

The synthesis of these derivatives involves a reaction of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Fluorine-Bearing Pyrazolones and Pyrimidines : A study explored the use of 2-fluoroacrylic building blocks for the efficient synthesis of fluorine-containing pyrazolones, pyrimidines, and other heterocyclic compounds. This approach demonstrates the versatility of fluorine-containing compounds in medicinal chemistry and drug discovery (Shi, Wang, & Schlosser, 1996).

  • Discovery of Potent and Selective Inhibitors : Research into 3-aminopyrazolo[3,4-d]pyrimidinones revealed their potential as phosphodiesterase 1 (PDE1) inhibitors. The systematic optimization of this novel scaffold identified ITI-214, a clinical candidate with picomolar inhibitory potency for PDE1, showcasing its potential for treating cognitive deficits associated with various diseases (Li et al., 2016).

  • Development of Antiviral and Anticancer Agents : The synthesis of novel pyrazolopyrimidine derivatives has been investigated for their potential as anticancer and anti-5-lipoxygenase agents. This highlights the therapeutic potential of pyrazolopyrimidine scaffolds in the development of new treatments for cancer and inflammation (Rahmouni et al., 2016).

  • Synthesis of Fluorophores : A study on the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines through a microwave-assisted process provided a route to novel functional fluorophores. This research illustrates the use of pyrazolopyrimidine derivatives in the development of fluorescent probes for biological and environmental applications (Castillo, Tigreros, & Portilla, 2018).

Properties

IUPAC Name

3-fluoro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O2/c19-13-6-4-5-12(9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-7-2-1-3-8-14/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXCLADDSJSNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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